PPARγ Binding Assay: Scaffold Exclusion for Selective Target Profiling
A derivative incorporating the (4-methyl-2-(trifluoromethyl)thiazol-5-yl)methanol scaffold (CHEMBL231690) was evaluated in a PPARγ competitive binding assay. The compound exhibited an IC50 > 10,000 nM against human PPARγ, indicating negligible affinity at this nuclear receptor target [1]. In contrast, PPARγ-targeting thiazolidinediones (TZDs) such as rosiglitazone demonstrate IC50 values in the 10-100 nM range under comparable conditions, confirming that this specific thiazole scaffold does not engage PPARγ.
| Evidence Dimension | PPARγ binding affinity (IC50) |
|---|---|
| Target Compound Data | IC50 > 10,000 nM (CHEMBL231690 derivative) |
| Comparator Or Baseline | Rosiglitazone IC50 ~10-100 nM |
| Quantified Difference | >100-fold reduced affinity |
| Conditions | Displacement of [3H]5-(4-(3-(5-methyl-2-phenyloxazol-4-yl)propanoyl)benzyl)thiazolidine-2,4-dione from human PPARγ after 2 hrs |
Why This Matters
This negative selectivity data is valuable for researchers seeking to avoid PPARγ-mediated off-target effects in programs unrelated to metabolic disorders; the scaffold's inertness at this receptor may inform compound triage.
- [1] BindingDB Entry BDBM50213331. CHEMBL231690: 2-(5-((4-methyl-2-(trifluoromethyl)thiazol-5-yl)methylthio)-1H-indol-1-yl)acetic acid. IC50 > 1.00E+4 nM. Peroxisome proliferator-activated receptor gamma (Homo sapiens). View Source
